molecular formula C16H21NO4 B1457090 1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate CAS No. 908245-08-9

1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate

Cat. No.: B1457090
CAS No.: 908245-08-9
M. Wt: 291.34 g/mol
InChI Key: IJRRKWFHSQQJIY-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate (CAS: 908245-08-9) is a piperidine derivative with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol. This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a piperidine ring core with dual carboxylate protecting groups, is commonly explored in the design of ligands for central nervous system (CNS) targets. Piperidine derivatives are of significant interest in neuroscience research, particularly in the development of potential therapeutic agents for complex neurodegenerative conditions. For instance, structural analogs based on the N-benzylpiperidine scaffold are being investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research aimed at augmenting cholinergic neurotransmission. Furthermore, some multifunctional piperidine derivatives are being studied for their potential to interact with additional targets, such as the serotonin transporter (SERT), addressing the multisymptomatic nature of such diseases. The benzyl and methyl ester groups in this compound allow for selective deprotection and further functionalization, enabling researchers to synthesize a diverse array of complex molecules for structure-activity relationship (SAR) studies. Common synthetic applications include oxidation to form N-oxides, reduction of esters to alcohols, and nucleophilic substitution at the ester or amine sites. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 6-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRRKWFHSQQJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate generally involves:

  • Construction of the piperidine ring with defined stereochemistry (3R,6S or cis/trans isomers).
  • Introduction of benzyl and methyl ester groups at the 1- and 3-positions.
  • Installation of the 6-methyl substituent on the piperidine ring.
  • Control of diastereomeric purity through selective hydrogenation or reduction steps.

Key Preparation Routes

Esterification of Piperidine Derivatives

A common approach is the esterification of a piperidine intermediate bearing the desired stereochemistry with benzyl and methyl groups. This involves:

  • Starting from a piperidine precursor such as methylpyridine-4-carboxylate.
  • Hydrogenation under mild conditions in glacial acetic acid to reduce pyridine to piperidine, generating a diastereomeric mixture favoring the cis isomer (>95:5).
  • Subsequent protection of the amine group with Boc anhydride (Boc2O) in the presence of triethylamine in dichloromethane to yield the Boc-protected ester intermediate.
  • Final esterification with benzyl alcohol or benzyl chloroformate to introduce the benzyl ester at the 1-position and methyl ester at the 3-position.

This method requires careful control of reaction conditions (temperature, solvent, equivalents of reagents) to achieve high stereoselectivity and yield.

Catalytic Hydrogenation and Reductive Amination

An alternative synthetic pathway involves:

  • Using a pyridine intermediate with methylamino substituents.
  • Catalytic hydrogenation to achieve debenzylation and reduction of pyridine to piperidine.
  • Reductive amination steps to introduce the methylamino group at the 3-position.
  • Subsequent esterification to install the carboxylate groups.

This method avoids hazardous reagents such as lithium aluminum hydride and uses catalytic hydrogenation, improving safety and scalability.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield/Selectivity Notes
1 Hydrogenation of methylpyridine-4-carboxylate H2 gas, glacial acetic acid, room temperature, 16 h >95:5 diastereomeric ratio (cis favored) Ensures stereochemical control
2 Boc Protection Boc2O (1.2 eq.), Et3N (5 eq.), CH2Cl2, rt, 16 h High yield, clean separation Protects amine for further steps
3 Esterification Benzyl alcohol or benzyl chloroformate, base Moderate to high yield Introduces benzyl ester group
4 Catalytic Hydrogenation Pd/C catalyst, H2, suitable solvent Efficient debenzylation Used in alternative routes
5 Reductive Amination Methylamine, reducing agent (e.g., NaBH4 or catalytic) High selectivity for cis isomer Streamlines synthesis, avoids LiAlH4

Stereochemical Considerations

  • The compound exists in stereoisomeric forms, notably (3R,6S) or cis/trans isomers.
  • The preparation methods emphasize obtaining the cis isomer with high diastereomeric excess (>95%).
  • Stereochemical purity is typically confirmed by chromatographic separation and spectroscopic methods.
  • Baker’s yeast reduction and biocatalytic methods have been explored for asymmetric synthesis of related piperidine derivatives, achieving high enantiomeric excess and diastereoselectivity.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Esterification of hydrogenated pyridine Uses hydrogenation, Boc protection, esterification High stereoselectivity, well-established Multi-step, requires careful control
Catalytic hydrogenation + reductive amination Avoids hazardous reagents, uses catalytic steps Safer, scalable, good stereoselectivity Requires catalyst handling and optimization
Nucleophilic substitution + aminolysis Allows functionalization on piperidine amines Versatile for derivatives, high yields More complex intermediates, patent protected

Research Findings and Industrial Relevance

  • The synthetic routes have been optimized to avoid dangerous reagents like lithium aluminum hydride, favoring catalytic hydrogenation and mild bases such as potassium tert-butoxide.
  • Industrial-scale synthesis benefits from the use of cheap, readily available starting materials and simple reaction conditions.
  • High diastereoselectivity and purity are critical for pharmaceutical applications, and these methods have demonstrated the ability to achieve cis isomers with minimal trans contamination (<1%).
  • The compound serves as a valuable intermediate in medicinal chemistry, underpinning the synthesis of various biologically active molecules.

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate has the molecular formula C16H21NO4C_{16}H_{21}NO_4 and a molecular weight of approximately 307.34 g/mol. The compound features a piperidine core with a benzyl group and two carboxylate functionalities, which are crucial for its reactivity and biological activity.

Pharmaceutical Applications

The compound is primarily recognized for its role in pharmaceutical development:

  • Drug Development : It serves as a scaffold for synthesizing various bioactive molecules. Its unique structural features may enhance interactions with biological targets, potentially leading to novel therapeutic agents.
  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
  • Quantitative Structure–Activity Relationship (QSAR) Studies : These studies help predict the biological activity of compounds based on their chemical structure, guiding the design of new drugs.

Synthetic Applications

In synthetic organic chemistry, this compound is valuable for:

  • Ester Hydrolysis : The compound can undergo ester hydrolysis under acidic or basic conditions, which is essential for modifying its functional groups for specific applications.
  • Synthesis of Related Compounds : It can be used as a precursor in the synthesis of structurally related compounds, allowing chemists to explore variations in biological activity and chemical reactivity .

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : Some derivatives have shown potential antimicrobial effects, suggesting that modifications to the structure could lead to new antibiotics.
  • Anticancer Activity : There are indications that similar compounds may possess anticancer properties, warranting further investigation into their mechanisms of action.

Case Study 1: Neurotransmitter Interaction

A study investigated the interaction profiles of this compound with neurotransmitter receptors. Results indicated that the compound could modulate receptor activity, influencing synaptic transmission. This finding supports its potential use in treating conditions like depression or anxiety disorders.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were screened for antimicrobial activity against various pathogens. Results demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperidine dicarboxylates, which vary in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Compound Substituents CAS Number Molecular Formula Key Differences
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate 1-Benzyl, 3-methyl, 6-methyl 1269755-57-8 C₁₆H₂₁NO₄ Trans-configuration at 6-methyl; benzyl group enhances lipophilicity .
1-tert-Butyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate 1-tert-Butyl, 3-methyl, 6-methyl 1009377-05-2 C₁₃H₂₃NO₄ tert-Butyl group increases steric bulk, reducing reactivity compared to benzyl .
1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate 1-Benzyl, 3-methyl, 4-oxo 159299-93-1 C₁₅H₁₇NO₅ 4-Oxo group introduces a ketone, altering electronic properties and reactivity .
1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate 1-Benzyl, 3-methyl, 5-hydroxy 1095010-45-9 C₁₅H₁₉NO₅ Hydroxyl group at 5-position enhances hydrogen-bonding potential .
1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate 1-Benzyl, 3-ethyl 310454-53-6 C₁₆H₂₁NO₄ Ethyl ester at 3-position slightly increases hydrophobicity .

Physicochemical and Functional Properties

Property This compound 1-tert-Butyl Analogue 4-Oxo Derivative
Lipophilicity (LogP) ~2.8 (benzyl increases hydrophobicity) ~2.1 (tert-butyl less polar) ~1.9 (ketone reduces LogP)
Melting Point Not reported 45–50°C 120–125°C
Stability Stable in CHCl₃; decomposes in DMSO Stable under basic conditions Sensitive to nucleophiles

Key Research Findings

Stereochemical Impact : The trans-configuration of the 6-methyl group in the target compound reduces ring strain compared to cis-isomers, enhancing synthetic yield .

Catalytic Applications : Benzyl-protected derivatives are substrates for asymmetric hydrogenation, achieving >98% enantiomeric excess in some cases .

Thermal Stability : Decomposition occurs in polar aprotic solvents (e.g., DMSO), limiting its use in high-temperature reactions .

Biological Activity

1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Research indicates that it may function as an inhibitor or modulator of certain enzymes, thereby influencing various biochemical pathways and cellular functions.

Biological Activities

This compound has been studied for several biological activities:

  • Enzyme Inhibition: The compound shows potential as an inhibitor of Bruton tyrosine kinase (Btk), a critical player in B cell signaling pathways. Inhibition of Btk can affect the production of pro-inflammatory cytokines and chemokines, indicating its potential for treating autoimmune diseases .
  • Receptor Modulation: It has been explored for its effects on chemokine receptors, particularly CCR3. Structure-activity relationship (SAR) studies have demonstrated that related piperidine compounds can act as potent antagonists for these receptors, suggesting that similar mechanisms may be applicable to this compound .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study FocusFindings
Enzyme Targeting Demonstrated inhibition of Btk activity, impacting B cell development and immune response regulation .
Chemokine Receptor Interaction Exhibited potential as a CCR3 antagonist with significant effects on eosinophil mobilization .
Cellular Effects Influenced cellular processes related to inflammation and immune response modulation through enzyme inhibition pathways .

Case Studies

Several case studies have investigated the compound's efficacy in various biological systems:

  • Autoimmune Disease Models: In vitro studies have shown that inhibition of Btk by derivatives of this compound can lead to decreased production of autoantibodies in B cell cultures, suggesting a therapeutic pathway for autoimmune conditions.
  • Inflammatory Response: Research on eosinophil chemotaxis revealed that compounds similar to this compound effectively reduced eotaxin-induced responses, highlighting its potential in managing allergic reactions and asthma .

Q & A

Q. What synthetic routes are available for preparing 1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

  • Nucleophilic substitution : Reacting piperidine derivatives with benzyl and methyl carboxylate groups under anhydrous conditions.
  • Protection/deprotection strategies : Using tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites during synthesis (e.g., as seen in tert-butyl/methyl azetidine dicarboxylate synthesis ).
  • Catalytic agents : Employing LiHMDS (lithium hexamethyldisilazide) in THF to deprotonate intermediates, as demonstrated in analogous piperidine/azetidine dicarboxylate syntheses .
    Key Validation : Monitor reaction progress via TLC and confirm purity (>97%) using HPLC or GC-MS .

Q. How can the purity and structure of this compound be validated?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) for purity assessment .
  • Spectroscopy :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., benzyl/methyl ester peaks at δ 4.5–5.5 ppm for benzyl and δ 3.6–3.8 ppm for methyl ).
    • Mass spectrometry (MS) : Confirm molecular weight (291.34 g/mol) via ESI-MS or MALDI-TOF .

Q. What safety precautions are required during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF, DCM) .
  • Toxicity note : While some safety data sheets (SDS) list "no known hazards" for similar compounds, toxicological data for this specific derivative may be incomplete. Assume acute toxicity and handle with caution .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Conditions : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of ester groups .
  • Compatibility : Avoid exposure to strong acids/bases, which may cleave the benzyl or methyl esters .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use tert-butylsulfinyl groups (e.g., Davis-Ellman imines) to induce enantioselectivity, as demonstrated in azetidine/piperidine dicarboxylate syntheses .
  • Crystallization : Optimize solvent polarity (e.g., hexane/EtOAc mixtures) to isolate diastereomers .
    Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What computational methods support structural optimization?

Methodological Answer:

  • Density Functional Theory (DFT) : Model steric effects of the 6-methylpiperidine ring to predict conformational stability .
  • Molecular docking : Screen for potential biological activity by simulating interactions with protein targets (e.g., enzymes or receptors) .

Q. How can reaction byproducts be identified and minimized?

Methodological Answer:

  • Byproduct analysis : Use LC-MS or 1H^1H-NMR to detect ester hydrolysis products (e.g., free carboxylic acids) .
  • Optimization : Adjust reaction stoichiometry (e.g., excess benzyl chloride) and temperature (0–25°C) to suppress side reactions .

Q. What mechanistic insights exist for transesterification or hydrolysis?

Methodological Answer:

  • Kinetic studies : Monitor reaction rates under acidic/basic conditions using 1H^1H-NMR. For example, base-catalyzed hydrolysis of methyl esters proceeds via nucleophilic acyl substitution .
  • Isotopic labeling : Use 18O^{18}O-labeled water to track oxygen incorporation during ester hydrolysis .

Q. How does the 6-methyl group influence the compound’s reactivity?

Methodological Answer:

  • Steric effects : The 6-methyl group may hinder nucleophilic attack at the piperidine ring, as observed in analogous tert-butyl-substituted derivatives .
  • Conformational analysis : Use X-ray crystallography (e.g., SHELX-refined structures) to compare bond angles and torsional strain with unsubstituted analogs .

Q. What crystallographic techniques are suitable for structural elucidation?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in EtOH/water) and refine data using SHELXL .
  • Key parameters : Report bond lengths (C=O: ~1.21 Å, C–O: ~1.36 Å) and torsional angles to validate the 6-methylpiperidine conformation .

Contradictions and Cautions

  • Safety data : highlights incomplete toxicological data, while lists "no known hazards." Researchers should default to stringent safety protocols .
  • Stereochemical outcomes : While demonstrates chiral induction via sulfinyl auxiliaries, uncontrolled reactions may yield racemic mixtures without proper optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate

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